Home > Products > Screening Compounds P99820 > 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one - 2174001-96-6

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-2635852
CAS Number: 2174001-96-6
Molecular Formula: C7H7N3O
Molecular Weight: 149.153
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a nitrogen-containing heterocyclic compound . It belongs to the class of compounds known as pyrrolopyrazines, which contain a pyrrole and a pyrazine ring . These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives involves the use of microwave techniques . The chemical structure of the synthesized pyrrolopyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular weight of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is 149.15 . Its IUPAC name is 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one .

Chemical Reactions Analysis

The reaction of pyrrolopyrimidine derivatives was carried out at room temperature until the initial product was completely converted .

Physical And Chemical Properties Analysis

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a solid compound .

Overview

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a nitrogen-containing heterocyclic compound classified under pyrrolopyrimidine derivatives. This compound has gained attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. Its molecular formula is C7H7N3OC_7H_7N_3O with a molecular weight of approximately 149.15 g/mol. The compound is primarily used for non-human research and is not intended for therapeutic or veterinary applications.

Synthesis Analysis

The synthesis of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one can be achieved through various methods, including microwave-assisted techniques that enhance reaction efficiency and yield. One common approach involves the use of a three-component reaction where appropriate starting materials are combined under controlled conditions. The synthesized compounds are characterized using spectral methods such as nuclear magnetic resonance (NMR) and elemental analysis to confirm their structures .

Technical Details

  • Microwave Synthesis: This method utilizes microwave irradiation to facilitate the reaction between precursors, leading to faster synthesis times and higher yields compared to conventional heating methods.
  • Characterization Techniques: The final products are analyzed using techniques like single-crystal X-ray diffraction and various spectroscopic methods (e.g., NMR) to ensure structural integrity and purity .
Molecular Structure Analysis

The molecular structure of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one features a fused pyrrole and pyrimidine ring system. The compound's structural formula can be represented as follows:

  • Molecular Formula: C7H7N3OC_7H_7N_3O
  • Molecular Weight: 149.153 g/mol
  • InChI Key: LQNNNEDOTYMFBK-UHFFFAOYSA-N
  • SMILES Notation: NC(=O)C1=CC2=C(N1)C(=CN=C2)C=C(C)C=N

The compound's structure is crucial for understanding its reactivity and interactions in biological systems .

Chemical Reactions Analysis

The chemical reactivity of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one allows it to participate in various reactions typical of nitrogen-containing heterocycles. These include:

  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones under acidic or basic conditions to form more complex structures.
  • Cyclization Reactions: It can also participate in cyclization processes that lead to the formation of additional rings or functional groups.

Reactions are typically conducted at room temperature or under mild heating conditions until the desired product is fully converted .

Mechanism of Action

The mechanism of action for 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one involves its interaction with specific biological targets such as enzymes or receptors. For instance:

  • Kinase Inhibition: The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which may lead to reduced cell proliferation in cancerous tissues.
  • Antimicrobial Activity: Its structure allows it to interfere with microbial growth by disrupting essential cellular processes.

Data from biological assays suggest that this compound exhibits significant potency against various targets, making it a valuable candidate for further research in pharmacology .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Appearance: Typically appears as a crystalline powder.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose when exposed to strong acids or bases.

These properties are essential for determining the handling and storage requirements for laboratory use .

Applications

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one has several scientific applications:

  • Drug Development: Due to its diverse biological activities, it serves as a lead compound in the development of new therapeutic agents targeting various diseases.
  • Biochemical Research: Its role as a kinase inhibitor makes it valuable in studying signal transduction pathways in cancer research.

Research continues into optimizing its synthesis and exploring its full potential in medicinal chemistry and related fields .

Introduction to Pyrrolo[3,4-d]pyrimidin-4-one Scaffolds in Medicinal Chemistry

Role of Heterocyclic Systems in Drug Discovery: Focus on Pyrrolo-Pyrimidine Derivatives

Heterocyclic compounds constitute the structural backbone of approximately 85% of clinically approved pharmaceuticals, serving as indispensable frameworks for molecular interactions with biological targets. Among these, fused bicyclic systems—particularly pyrrolo[3,4-d]pyrimidin-4-ones—exhibit exceptional versatility due to their ability to mimic purine nucleobases while offering strategic sites for synthetic modification. The 6-methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one scaffold exemplifies this utility, featuring:

  • Bioisosteric Properties: The scaffold acts as a purine mimetic, enabling competitive binding to adenosine triphosphate (ATP)-binding sites in kinase domains. This underpins its application in targeting enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), where it forms critical hydrogen bonds with conserved residues (e.g., Leu83 in CDK2) [7].
  • Electron-Rich Environment: The pyrrolo nitrogen atoms and carbonyl group create a polarized system conducive to π-stacking interactions with aromatic residues in protein binding pockets, while the lactam functionality serves as both hydrogen bond donor and acceptor [4] [7].
  • Synthetic Plasticity: Positions N3, C6, and C7 allow regioselective derivatization, enabling pharmacokinetic fine-tuning. For instance, C6 methylation significantly enhances metabolic stability by blocking cytochrome P450 oxidation at adjacent sites, as demonstrated in pyrido[3,4-d]pyrimidine MPS1 inhibitors [3].

Table 1: Target Engagement Profiles of Pyrrolo-Pyrimidin-4-one Derivatives

Biological TargetInhibitory Activity (IC₅₀)Key Structural FeaturesTherapeutic Application
EGFR (Wild Type)0.016 μM [4]C6-Aniline hydrazoneColorectal carcinoma
CDK2/Cyclin A20.057 μM [7]N1-Tolylglycyl, C2-thioglycosideBreast cancer
PDE9ANot reported (cGMP elevation)N1-(Tetrahydro-2H-pyran-4-yl) [1]Cognitive disorders
USP7Submicromolar [8]Pyrrolo[2,3-d]pyrimidin-4-one analogp53-dependent cancers

The 6-methyl variant specifically enhances membrane permeability and bioavailability. Methylation at C6 reduces topological polar surface area and lipophilicity (LogP), facilitating blood-brain barrier penetration in phosphodiesterase 9A inhibitors like PF-04447943 [1]. Additionally, crystallographic studies of pyrazolo[3,4-d]pyrimidin-4-ones (structurally analogous) reveal that the methyl group induces steric constraints that disrupt recognition by metabolic enzymes, thereby extending plasma half-life [3] [6].

Historical Evolution of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one as a Pharmacological Core

The scaffold’s development originated from purine metabolism research in the mid-20th century, culminating in the serendipitous discovery of allopurinol (a pyrazolo[3,4-d]pyrimidine) as a xanthine oxidase inhibitor. Structural parallels between allopurinol and the pyrrolo[3,4-d]pyrimidin-4-one core stimulated investigations into C6-methylated variants to enhance target specificity and drug-like properties. Key evolutionary milestones include:

  • Early Analogue Synthesis (1970s-1990s): Initial routes focused on ring closure of 3-amino-4-pyrazolecarbonitrile derivatives using acetic acid or orthoesters, yielding unsubstituted scaffolds with limited bioactivity. The identification of 6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 30129-57-8) as an allopurinol impurity revealed superior crystallinity and thermal stability (melting point 264–265°C) [6].
  • Kinase Inhibitor Era (2000s-2010s): The scaffold gained prominence in kinase inhibitor development following seminal work on pyrazolo[3,4-d]pyrimidines as EGFR/CDK inhibitors. Researchers exploited the 6-methyl group to circumvent selectivity challenges; in CDK2 inhibition, it sterically clashed with Phe80 in the ATP pocket, while remaining compatible with MPS1’s Met602 gatekeeper residue [3] [7]. Concurrently, Pfizers’ PDE9A program incorporated the methylated pyrrolopyrimidine core into PF-04447943 to optimize brain exposure for cognitive disorders [1].
  • Contemporary Applications (2020–Present): Structure-activity relationship (SAR) refinements have enabled precise modulation of deubiquitinase inhibition. Recent studies on pyrrolo[2,3-d]pyrimidin-4-ones (e.g., USP7 inhibitor YCH3124) validate the conserved role of the 4-one carbonyl in coordinating catalytic cysteine residues, while C6 substituents govern selectivity across ubiquitin-specific proteases [8].

Table 2: Historical Optimization of the Scaffold’s Pharmacological Properties

Time PeriodInnovation FocusRepresentative CompoundImpact on Drug Design
1970–1999Synthetic accessibility6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one [6]Established core stability and hydrogen-bonding capacity
2000–2019Kinase selectivityBosutinib derivatives [3]Leveraged 6-methyl for metabolic stability and gatekeeper compatibility
2020–PresentProtein-protein interactionUSP7 inhibitor YCH3124 [8]Enabled targeting of non-kinase enzymes via allosteric control

The scaffold’s evolution reflects a broader shift toward function-first design: contemporary syntheses prioritize late-stage diversification at N3 and C7 via cross-coupling or reductive amination, enabling rapid generation of libraries targeting diverse protein classes [4] [8]. This adaptability ensures the 6-methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one core remains a strategic asset in addressing emerging therapeutic challenges.

Properties

CAS Number

2174001-96-6

Product Name

6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one

IUPAC Name

6-methyl-3H-pyrrolo[3,4-d]pyrimidin-4-one

Molecular Formula

C7H7N3O

Molecular Weight

149.153

InChI

InChI=1S/C7H7N3O/c1-10-2-5-6(3-10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11)

InChI Key

LQNNNEDOTYMFBK-UHFFFAOYSA-N

SMILES

CN1C=C2C(=C1)N=CNC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.